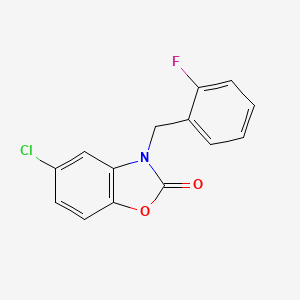

![molecular formula C18H21FN2O4S B5577951 N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide](/img/structure/B5577951.png)

N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide often involves multi-step chemical reactions, starting with basic substrates that undergo transformations such as N-amination, cycloaddition reactions, and electrophilic fluorination. These processes utilize reagents like O-(4-methylbenzenesulfonyl)hydroxylamine, N-fluorobenzenesulfonimide (NFSI), and cyclic amines, leading to the formation of complex structures through mechanisms like 1,3-dipolar cycloaddition and electrophilic substitution (Bencková & Krutošíková, 1999); (Li, Lou, & Gan, 2015).

Molecular Structure Analysis

Molecular structure analysis involves examining the compound's atomic arrangement and bonding. Techniques such as X-ray crystallography and NMR spectroscopy are pivotal in elucidating structural details, including conformations, stereochemistry, and intermolecular interactions. The crystal structures of related compounds demonstrate diverse architectures and interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's chemical behavior (Suchetan et al., 2015).

Chemical Reactions and Properties

N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide participates in various chemical reactions, reflecting its reactivity and functional group transformations. The compound's interactions with agents like NFSI highlight its potential in forming adducts and derivatives through reactions such as cycloisomerization and radical N-demethylation. These reactions are integral to modifying the compound for specific applications, revealing its versatility and reactivity (Yamamoto et al., 2011); (Yi et al., 2020).

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Research on piperidine derivatives, which share structural similarities with the given compound, has shown significant potential in corrosion inhibition of metals. Quantum chemical calculations and molecular dynamics simulations have been utilized to predict the adsorption and corrosion inhibition properties of these derivatives on iron surfaces. This approach demonstrates the compound's potential application in materials science, particularly in protecting metals from corrosion (S. Kaya et al., 2016).

Synthesis and NMR Studies of Fluorosubstituted Heterocycles

Another related study involves the synthesis and NMR studies of fluorosubstituted five-membered heterocycles, highlighting the importance of fluorine atoms in the modification of electronic and structural properties of organic molecules. These findings suggest potential applications in organic synthesis and drug design, where the modification of molecular properties can lead to compounds with desired biological activities (E. Dvornikova et al., 2003).

Functionalization of C60

Research on the reaction of N-fluorobenzenesulfonimide with C60 and its application as a precursor for various fullerene adducts showcases the compound's potential in materials science, particularly in the development of novel materials with unique electronic properties. This study opens avenues for the use of sulfonamide derivatives in the functionalization of fullerenes, potentially leading to applications in nanotechnology and electronics (Yanbang Li et al., 2015).

Structural Characterization of Methylbenzenesulfonamide Antagonists

Investigations into methylbenzenesulfonamide antagonists for potential applications in HIV-1 infection prevention highlight the role of sulfonamide compounds in medicinal chemistry. The development and structural characterization of these antagonists demonstrate the compound's applicability in drug discovery and development, particularly in the search for new therapeutics for infectious diseases (Cheng De-ju, 2015).

properties

IUPAC Name |

N-[[(2S,4S)-4-fluoro-1-(2-methylfuran-3-carbonyl)pyrrolidin-2-yl]methyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4S/c1-12-5-3-4-6-17(12)26(23,24)20-10-15-9-14(19)11-21(15)18(22)16-7-8-25-13(16)2/h3-8,14-15,20H,9-11H2,1-2H3/t14-,15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPSYHLXRKNSSY-GJZGRUSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NCC2CC(CN2C(=O)C3=C(OC=C3)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1S(=O)(=O)NC[C@@H]2C[C@@H](CN2C(=O)C3=C(OC=C3)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5577868.png)

![4-hydroxy-12-(trifluoromethyl)-8,9,10,11-tetrahydro-1H-cyclohepta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5577881.png)

![N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B5577900.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577910.png)

![1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)

![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)

![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5577946.png)

![N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)

![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)

![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)